dextronatrin
dextronatrin
Brand Name:
Vulcanchem
CAS No.:
114752-42-0
VCID:
VC0053328
InChI:
InChI=1S/C110H166N34O32S2/c1-8-56(5)88(143-98(166)68(25-18-38-122-110(118)119)134-101(169)74(45-87(156)157)138-106(174)89(57(6)9-2)144-97(165)66(23-16-36-120-108(114)115)129-84(153)47-123-82(151)46-124-93(161)71(41-59-19-12-10-13-20-59)135-104(172)79(54-178)142-91(159)65(111)40-61-26-30-63(147)31-27-61)105(173)127-48-83(152)128-58(7)90(158)132-69(34-35-80(112)149)96(164)140-76(51-145)94(162)126-49-85(154)130-70(39-55(3)4)92(160)125-50-86(155)131-78(53-177)103(171)137-73(44-81(113)150)100(168)141-77(52-146)102(170)136-72(42-60-21-14-11-15-22-60)99(167)133-67(24-17-37-121-109(116)117)95(163)139-75(107(175)176)43-62-28-32-64(148)33-29-62/h10-15,19-22,26-33,55-58,65-79,88-89,145-148,177-178H,8-9,16-18,23-25,34-54,111H2,1-7H3,(H2,112,149)(H2,113,150)(H,123,151)(H,124,161)(H,125,160)(H,126,162)(H,127,173)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,158)(H,133,167)(H,134,169)(H,135,172)(H,136,170)(H,137,171)(H,138,174)(H,139,163)(H,140,164)(H,141,168)(H,142,159)(H,143,166)(H,144,165)(H,156,157)(H,175,176)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t56-,57-,58-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-,89-/m0/s1
SMILES:
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)N
Molecular Formula:
C110H166N34O32S2
Molecular Weight:
2540.8 g/mol
dextronatrin
CAS No.: 114752-42-0
Main Products
VCID: VC0053328
Molecular Formula: C110H166N34O32S2
Molecular Weight: 2540.8 g/mol
CAS No. | 114752-42-0 |
---|---|
Product Name | dextronatrin |
Molecular Formula | C110H166N34O32S2 |
Molecular Weight | 2540.8 g/mol |
IUPAC Name | (3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C110H166N34O32S2/c1-8-56(5)88(143-98(166)68(25-18-38-122-110(118)119)134-101(169)74(45-87(156)157)138-106(174)89(57(6)9-2)144-97(165)66(23-16-36-120-108(114)115)129-84(153)47-123-82(151)46-124-93(161)71(41-59-19-12-10-13-20-59)135-104(172)79(54-178)142-91(159)65(111)40-61-26-30-63(147)31-27-61)105(173)127-48-83(152)128-58(7)90(158)132-69(34-35-80(112)149)96(164)140-76(51-145)94(162)126-49-85(154)130-70(39-55(3)4)92(160)125-50-86(155)131-78(53-177)103(171)137-73(44-81(113)150)100(168)141-77(52-146)102(170)136-72(42-60-21-14-11-15-22-60)99(167)133-67(24-17-37-121-109(116)117)95(163)139-75(107(175)176)43-62-28-32-64(148)33-29-62/h10-15,19-22,26-33,55-58,65-79,88-89,145-148,177-178H,8-9,16-18,23-25,34-54,111H2,1-7H3,(H2,112,149)(H2,113,150)(H,123,151)(H,124,161)(H,125,160)(H,126,162)(H,127,173)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,158)(H,133,167)(H,134,169)(H,135,172)(H,136,170)(H,137,171)(H,138,174)(H,139,163)(H,140,164)(H,141,168)(H,142,159)(H,143,166)(H,144,165)(H,156,157)(H,175,176)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t56-,57-,58-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-,89-/m0/s1 |
Standard InChIKey | PHMJESQTBHPHMY-POMMFSKGSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
SMILES | CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)N |
Sequence | YCFGGRIDRIGAQSGLGCNSFRY |
Synonyms | dextronatrin |
PubChem Compound | 16132414 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume